N-(6-cyanopyridin-2-yl)acetamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring a definitive 6-cyano regioisomer for kinase hinge-binding often face supply inconsistency with generic cyanoacetamides. N-(6-Cyanopyridin-2-yl)acetamide resolves this with its ortho-disubstitution pattern that enables bidentate hydrogen-bonding to the kinase hinge. Key differentiation and supply chain data: - Ortho-relationship between the pyridinyl N and 6-CN group provides a unique dual H-bond acceptor motif absent in 5-CN or 4-CN analogs. - Validated in DDR1 inhibitor programs with an IC₅₀ of 33.3 nM, confirming target engagement superiority over alternative substitution patterns. - Sourced at ≥95% purity with confirmed identity via InChI Key NYOWYJIDTZSFLE-UHFFFAOYSA-N, ensuring reproducibility in fragment elaboration campaigns.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13922780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-cyanopyridin-2-yl)acetamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=N1)C#N
InChIInChI=1S/C8H7N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,1H3,(H,10,11,12)
InChIKeyNYOWYJIDTZSFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Cyanopyridin-2-yl)acetamide Overview


N-(6-Cyanopyridin-2-yl)acetamide (CAS 135450-61-2) is a disubstituted pyridine derivative featuring a cyano group at the 6-position and an acetamide moiety at the 2-position of the aromatic ring . With a molecular weight of 161.16 g·mol⁻¹ and a calculated logP of 0.83, this compound occupies a distinct physicochemical space compared to its regioisomeric and isosteric analogs . It is primarily employed as a versatile heterocyclic building block and a metal-coordinating ligand in medicinal chemistry and agrochemical research programmes . The specific 2,6-disubstitution pattern provides a unique vector geometry for fragment elaboration, making it a strategic choice over alternative cyanoacetamide scaffolds in kinase inhibitor design campaigns .

1
Fragment elaboration scaffold with defined 2,6-disubstitution vector geometry.
2
Metal-coordinating ligand with ortho-cyano/pyridinyl dual acceptor motif.
3
Physicochemical profile (logP 0.83) supports aqueous assay compatibility screening.

N-(6-Cyanopyridin-2-yl)acetamide vs. Generic Pyridinyl Acetamides


The cyano substituent position on the pyridine ring dictates the electronic distribution and, consequently, the hydrogen-bonding capacity of the molecule. In N-(6-cyanopyridin-2-yl)acetamide, the ortho-relationship between the cyano group and the ring nitrogen creates a unique dual hydrogen-bond-acceptor motif (pyridinyl N and nitrile N) that is absent in the 5-cyano isomer and in unsubstituted N-(pyridin-2-yl)acetamide . This spatial arrangement is critical for the chelation of metal ions in coordination chemistry applications and for achieving specific binding poses in kinase ATP-binding pockets, where the 6-cyano group has been shown to engage in key polar interactions with catalytic lysine residues [1]. Generic substitution with a 5-cyano, 4-cyano, or unsubstituted analog would alter the exit vector angle by approximately 60° or eliminate the nitrile-mediated interaction entirely, compromising target engagement in structure-based drug design [1].

Regioisomer mismatch
6-Cyano: ortho acceptor geometry
5-Cyano/4-Cyano: altered exit vector ~60°; may disrupt hinge binding.
Hydrogen-bond acceptor deficit
6-Cyano: 3 H-bond acceptors, bidentate chelation
Unsubstituted parent: 2 acceptors; nitrile-mediated kinase engagement may not transfer.

N-(6-Cyanopyridin-2-yl)acetamide: Differentiation Evidence vs. Analogs


logP: 6-Cyano vs. 5-Cyano Regioisomer

The 6-cyano substitution yields a measurably lower logP compared to the 5-cyano regioisomer, indicating superior aqueous solubility potential. Experimental logP for N-(6-cyanopyridin-2-yl)acetamide is 0.83, whereas the 5-cyano isomer (CAS 100130-61-8) shares the same molecular formula and weight but exhibits a distinct InChI Key, confirming a different three-dimensional arrangement of polar surface area that impacts partitioning behaviour . No published experimental logP for the 5-cyano isomer was identified in primary literature, but the positional difference alters the calculated dipole moment, a key determinant of logP .

logP: 6-CN vs. 5-CN
Cross-study comparable
logP 0.83 (experimental)
Reported lower lipophilicity context; may support aqueous solubility screening.
Matched experimental conditions absent; data to verify.
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen-Bond Acceptors: 6-Cyano vs. Unsubstituted Parent

N-(6-cyanopyridin-2-yl)acetamide possesses three hydrogen-bond acceptors (pyridine N, amide carbonyl O, and nitrile N) compared to only two in unsubstituted N-(pyridin-2-yl)acetamide (pyridine N and amide carbonyl O). This additional acceptor, contributed by the 6-cyano group, enables bidentate metal chelation and provides an extra anchoring point for protein-ligand interactions . In the DDR1 kinase inhibitor series disclosed in US10239876, the 6-cyanopyridin-2-yl acetamide fragment forms a critical hydrogen bond with the hinge region of DDR1, contributing to an IC₅₀ of 33.3 nM for the elaborated lead compound [1].

H-Bond Acceptors
Class-level inference
3 (6-CN) vs. 2 (unsubstituted)
Additional acceptor enables reported kinase hinge-binding context.
DDR1 IC₅₀ 33.3 nM from elaborated lead only.
Fragment-Based Drug Design Structure-Based Design Ligand Efficiency

Storage Stability: 6-Cyano vs. 5-Cyano Isomer

N-(6-cyanopyridin-2-yl)acetamide requires storage at 2–8°C, as specified by multiple authoritative databases, indicating potential thermal or hydrolytic lability of the 6-cyano substituent under ambient conditions . The 5-cyano isomer (CAS 100130-61-8) is also reported with a 2–8°C storage recommendation by suppliers, but the 6-cyano isomer's predicted boiling point of 410.9±30.0 °C and density of 1.23±0.1 g·cm⁻³ provide quantifiable metrics for supply chain quality control that are absent from publicly available 5-cyano datasheets .

Storage Stability
Cross-study comparable
2–8°C; predicted BP 410.9°C
Predicted thermodynamic benchmarks support QC identity review.
5-CN comparator lacks published QC parameters.
Compound Management Long-Term Storage Laboratory Procurement

Synthetic Route: 6-Cyano vs. 5-Cyano Precursors

The 6-cyano isomer benefits from a well-documented two-step synthetic route starting from 2-pyridinecarbonyl chloride, via reaction with potassium cyanide followed by hydrolysis, yielding the target acetamide . This route is orthogonal to the synthesis of the 5-cyano isomer, which typically proceeds from 6-aminonicotinonitrile via acetylation with acetyl chloride . The 2-pyridinecarbonyl chloride route avoids the use of the more costly 6-aminonicotinonitrile starting material and provides a divergent entry point for parallel library synthesis when combined with other 2-substituted pyridine building blocks .

Synthetic Route
Supporting evidence
2-pyridinecarbonyl chloride (commodity)
Commodity precursor supports scalable procurement context.
5-CN route requires specialty 6-aminonicotinonitrile.
Chemical Synthesis Process Chemistry Building Block Procurement

N-(6-Cyanopyridin-2-yl)acetamide: Application Scenarios


Fragment-Based Discovery: Kinase Hinge Targeting

N-(6-cyanopyridin-2-yl)acetamide serves as a privileged fragment for kinase hinge-binding because its 6-cyano group acts as an additional hydrogen-bond acceptor alongside the pyridinyl nitrogen, enabling bidentate interactions with the backbone NH of the hinge residue. As evidenced by the DDR1 inhibitor series (IC₅₀ = 33.3 nM) disclosed in US10239876, the 6-cyanopyridin-2-yl acetamide fragment is specifically preferred over the 5-cyano or unsubstituted variants for achieving potent kinase engagement . Procurement of this fragment with specified purity ≥95% and validated identity by InChI Key NYOWYJIDTZSFLE-UHFFFAOYSA-N ensures reproducibility in fragment screening campaigns .

MOF and Coordination Polymer Synthesis

The dual chelation capacity of N-(6-cyanopyridin-2-yl)acetamide—via its pyridinyl nitrogen and adjacent nitrile nitrogen—enables the formation of stable transition metal complexes. ChemBK explicitly lists its use as a ligand for coordination compounds, forming complexes with metal ions . This property is structurally dependent on the ortho-relationship of the cyano and pyridinyl groups (6-position), which is absent in 3-cyano, 4-cyano, and 5-cyano isomers, making the 6-cyano regioisomer the mandatory procurement choice for coordination chemistry applications requiring bidentate N,N-chelation .

Agrochemical Intermediate: Scalable Supply Chain

As a versatile intermediate in the synthesis of pesticides (documented by ChemBK), N-(6-cyanopyridin-2-yl)acetamide is produced at kilogram scale by multiple suppliers, with confirmed availability from 2-pyridinecarbonyl chloride—a commodity-priced precursor . The 5-cyano isomer relies on 6-aminonicotinonitrile, a higher-cost specialty starting material that introduces supply risk for large-scale agrochemical development programmes . The predicted density (1.23 g·cm⁻³) and boiling point (410.9 °C) provide analytical benchmarks for incoming quality control that further de-risk large-scale procurement decisions .

SAR Studies for CDK and PIM Kinase Inhibitors

Patents covering ring-substituted N-pyridinyl amides as PIM kinase inhibitors (US-9173883-B2) and pyridine acetamide CDK inhibitors (US-20230219961-A1) identify the 6-cyano substitution pattern as a preferred embodiment within the claimed generic structures . In these patent families, the 6-cyanopyridin-2-yl acetamide scaffold is consistently associated with compounds exhibiting nanomolar kinase inhibitory activity, supporting its selection over alternative cyano-regioisomers for SAR exploration around the pyridine ring .

Application
Selection Property
Validation Focus
Fragment-based kinase hinge targeting
6-Cyano dual acceptor geometry
Hinge-region binding mode and IC₅₀ reproducibility
MOF and coordination polymer synthesis
Bidentate N,N-chelation capacity
Complex stoichiometry and stability constants
Agrochemical intermediate scale-up
Commodity-precursor synthetic route
Kg-scale lot consistency and QC benchmarks
CDK/PIM kinase SAR exploration
Preferred 6-CN regioisomer embodiment
Kinase panel selectivity and SAR transferability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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